Undecanoic Acid: A Comprehensive Technical Guide for Researchers
Undecanoic Acid: A Comprehensive Technical Guide for Researchers
For Immediate Release
A Deep Dive into the Physicochemical Properties and Research Applications of Undecanoic Acid
This technical guide provides an in-depth analysis of the physical and chemical properties of undecanoic acid, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the compound's antifungal mechanism of action.
Core Physical and Chemical Properties
Undecanoic acid, also known as n-undecylic acid, is a saturated fatty acid with an 11-carbon chain.[1] It presents as a white crystalline solid at room temperature and is characterized by its versatile applications in various scientific fields.[2][3]
Table 1: Physical Properties of Undecanoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂O₂ | [1] |
| Molecular Weight | 186.29 g/mol | [1] |
| Melting Point | 28-31 °C | [3] |
| Boiling Point | 284 °C (at 760 mmHg) | [4] |
| Density | 0.85 g/cm³ | [1] |
| Solubility in Water | Insoluble | [1][2] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, and chloroform | [3] |
| pKa | ~4.95 |
Table 2: Chemical Identifiers for Undecanoic Acid
| Identifier | Value | Source(s) |
| IUPAC Name | Undecanoic acid | [1] |
| CAS Number | 112-37-8 | [3] |
| PubChem CID | 8180 | [1] |
| SMILES | CCCCCCCCCCC(=O)O | [1] |
| InChI | InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13) | [1] |
Experimental Protocols
Accurate determination of the physicochemical properties of undecanoic acid is crucial for its application in research and development. The following are detailed methodologies for key experiments.
Determination of Melting Point (Thiele Tube Method)
The melting point of an organic solid can be determined using a Thiele tube apparatus, which ensures uniform heating.[5][6]
Materials:
-
Thiele tube
-
High-boiling point oil (e.g., paraffin (B1166041) or silicone oil)
-
Capillary tubes
-
Thermometer
-
Bunsen burner or other heat source
-
Mortar and pestle
-
Undecanoic acid sample
Procedure:
-
Grind the undecanoic acid sample into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Attach the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Fill the Thiele tube with the high-boiling point oil to a level above the side-arm.
-
Suspend the thermometer and attached capillary tube in the oil within the Thiele tube.
-
Gently heat the side arm of the Thiele tube to create a convection current, ensuring a slow and steady temperature increase (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of melting). The range between these two temperatures is the melting point range.
Determination of Solubility
This protocol outlines a qualitative method to determine the solubility of undecanoic acid in various solvents.
Materials:
-
Test tubes and rack
-
Undecanoic acid
-
Solvents: water, ethanol, chloroform, diethyl ether
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Label four test tubes, one for each solvent.
-
Add approximately 5 mL of each solvent to its respective test tube.
-
Add a small amount (approx. 10-20 mg) of undecanoic acid to each test tube.
-
Agitate each test tube vigorously for 30-60 seconds using a vortex mixer or by shaking manually.
-
Allow the tubes to stand and observe whether the undecanoic acid has dissolved.
-
Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by titrating a solution of the weak acid with a strong base and monitoring the pH change.[7]
Materials:
-
pH meter with an electrode
-
Buret
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Undecanoic acid
-
Solvent (e.g., a mixture of water and an organic solvent like ethanol to dissolve the acid)
-
Volumetric flasks and pipettes
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of undecanoic acid and dissolve it in a suitable solvent in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution.
-
Fill the buret with the standardized strong base solution.
-
Record the initial pH of the undecanoic acid solution.
-
Add the strong base in small, measured increments (e.g., 0.5-1.0 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of base added.
-
Continue the titration past the equivalence point (the point of the most rapid pH change).
-
Plot a titration curve of pH versus the volume of base added.
-
Determine the equivalence point from the steepest part of the curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Chemical Reactivity and Applications
Undecanoic acid exhibits reactivity typical of carboxylic acids, such as undergoing esterification and reduction reactions.[2] It is widely used in the synthesis of esters for fragrances and flavors, as well as in the production of surfactants and lubricants.[2][8]
In the realm of drug development, undecanoic acid is particularly noted for its potent antifungal properties.[9] It is effective against various fungi, including those responsible for common skin infections.[9]
Antifungal Mechanism of Action
The antifungal activity of undecanoic acid is multifaceted, primarily targeting the integrity and function of the fungal cell.[10][11] The proposed mechanism involves several key actions that collectively lead to the inhibition of fungal growth and viability.
Key Mechanisms:
-
Cell Membrane Disruption: Undecanoic acid integrates into the lipid bilayer of the fungal cell membrane, leading to destabilization and increased permeability.[10] This results in the leakage of essential intracellular components.
-
Inhibition of Ergosterol Synthesis: It can interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane, further compromising its structure and function.[10][11]
-
Induction of Oxidative Stress: The presence of undecanoic acid can trigger the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components, including the cell membrane and wall.[11]
-
Modulation of Gene Expression: Studies have shown that undecanoic acid can affect the expression of fungal genes crucial for virulence and metabolism.[12][13]
Safety and Handling
Undecanoic acid is considered a skin irritant.[14][15] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the compound.[14] It should be stored in a cool, dry, well-ventilated area away from oxidizing agents and strong acids.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[2]
References
- 1. Undecanoic Acid | C11H22O2 | CID 8180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Undecanoic Acid | 112-37-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. Undecanoic Acid: A High-Performance Fatty Acid for Industrial and Pharmaceutical Use - Acme Synthetic Chemicals [acmechem.com]
- 4. Undecanoic acid (CAS 112-37-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. web.williams.edu [web.williams.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. Undecylic acid - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.dk [fishersci.dk]
- 15. datasheets.scbt.com [datasheets.scbt.com]
